molecular formula C24H25FN2O3S B2588332 6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline CAS No. 1111164-66-9

6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline

Cat. No.: B2588332
CAS No.: 1111164-66-9
M. Wt: 440.53
InChI Key: UJANMLJSNRZWLV-UHFFFAOYSA-N
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Description

6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a piperidine-1-carbonyl group, and a propan-2-ylbenzenesulfonyl group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, fluorinating agents, and reagents for introducing the piperidine-1-carbonyl and propan-2-ylbenzenesulfonyl groups. Common reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper, and temperature control to optimize yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom and other functional groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinine: Another antimalarial compound derived from quinoline.

    Ciprofloxacin: A fluoroquinolone antibiotic.

Uniqueness

6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is unique due to its specific functional groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

6-Fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A fluorine atom at the 6th position.
  • A piperidine-1-carbonyl group at the 3rd position.
  • A 4-(propan-2-yl)benzenesulfonyl group at the 4th position.

The molecular formula is C24H26FN3O3C_{24}H_{26}FN_3O_3, with a molecular weight of approximately 421.5 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the quinoline core through methods such as the Skraup synthesis.
  • Electrophilic fluorination to introduce the fluorine atom.
  • Acylation with piperidine derivatives to attach the piperidine group.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. A related study synthesized various quinoline-piperidine analogues and evaluated their activity against Plasmodium falciparum strains. The findings indicated that certain derivatives exhibited potent activities in the nanomolar range against both chloroquine-sensitive and resistant strains, suggesting a promising avenue for developing new antimalarial therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy in inhibiting kinases that are crucial for cell signaling pathways associated with tumor growth .

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as kinases, impacting cell signaling and proliferation.
  • Pathway Modulation : It can modulate pathways involved in apoptosis and differentiation, potentially leading to reduced tumor growth.

Case Studies

StudyObjectiveFindings
Study on Antimalarial Activity Evaluate antiplasmodium activityFive derivatives showed nanomolar activity against P. falciparum strains without cytotoxicity.
Anticancer Evaluation Investigate antiproliferative effectsSimilar quinoline derivatives demonstrated significant inhibition of cancer cell lines, indicating potential therapeutic applications.

Comparative Analysis

When compared to other quinoline derivatives, this compound exhibits unique properties due to its specific functional groups, which enhance its biological activity and solubility.

CompoundKey FeaturesBiological Activity
6-FluoroquinolineSimple structureVaries in pharmacokinetic properties
6-Fluoro-3-(morpholine)quinolineLacks sulfonyl groupDifferent activity profile
4-(Propan-2-yl)benzenesulfonylquinolineLacks piperidine groupReduced efficacy against certain targets

Properties

IUPAC Name

[6-fluoro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c1-16(2)17-6-9-19(10-7-17)31(29,30)23-20-14-18(25)8-11-22(20)26-15-21(23)24(28)27-12-4-3-5-13-27/h6-11,14-16H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJANMLJSNRZWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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